molecular formula C36H45NO4Si B15141428 Zikv-IN-5

Zikv-IN-5

Cat. No.: B15141428
M. Wt: 583.8 g/mol
InChI Key: OKRYVJUQJJNVGC-IIOCQQIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Zikv-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Zikv-IN-5 has a wide range of scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Several compounds exhibit similar antiviral activities against Zika virus, including:

Uniqueness of Zikv-IN-5

What sets this compound apart from these compounds is its low cytotoxicity and acid stability, which make it a safer and more effective option for therapeutic use. Additionally, its specific inhibition of the Zika virus non-structural protein 5 methyltransferase provides a targeted approach to antiviral therapy, potentially reducing the risk of side effects and increasing its efficacy .

Properties

Molecular Formula

C36H45NO4Si

Molecular Weight

583.8 g/mol

IUPAC Name

4-[(E)-2-[(1R,4aS,5S,6E,8aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-hydroxyimino-5,8a-dimethyl-2-methylidene-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one

InChI

InChI=1S/C36H45NO4Si/c1-26-17-20-31-35(5,30(26)19-18-27-22-24-40-33(27)38)23-21-32(37-39)36(31,6)25-41-42(34(2,3)4,28-13-9-7-10-14-28)29-15-11-8-12-16-29/h7-16,18-19,22,30-31,39H,1,17,20-21,23-25H2,2-6H3/b19-18+,37-32+/t30-,31+,35+,36+/m1/s1

InChI Key

OKRYVJUQJJNVGC-IIOCQQIUSA-N

Isomeric SMILES

C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Canonical SMILES

CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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